molecular formula C11H19IO B13065895 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13065895
M. Wt: 294.17 g/mol
InChI Key: IQGYYFJZOITVKG-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane is a bicyclic monoterpenoid derivative featuring a norbornane core (bicyclo[2.2.1]heptane) substituted with an iodomethyl group, a methoxy group, and two methyl groups. This compound is structurally complex due to its bridgehead substituents and stereochemical possibilities. Its iodine substituent enhances its utility as an intermediate in pharmaceutical and organic synthesis, where it may act as a leaving group or participate in cross-coupling reactions.

Properties

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19IO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3

InChI Key

IQGYYFJZOITVKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CI)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Introduction of Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents such as iodine and a suitable halogen carrier.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions, using methanol or other methoxy sources under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex alkaloids and terpenes. Its unique bicyclic structure allows for the introduction of various functional groups through nucleophilic substitution reactions.
  • Reagent in Chemical Reactions :
    • It can act as a reagent in various chemical transformations, including:
      • Alkylation reactions.
      • Formation of carbon-carbon bonds.
      • Synthesis of heterocycles.

Medicinal Chemistry Applications

  • Anticancer Research :
    • Preliminary studies suggest that derivatives of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane exhibit cytotoxic effects against certain cancer cell lines. This potential is attributed to the compound's ability to interact with biological targets involved in cell proliferation and apoptosis.
  • Neuropharmacology :
    • The compound's structural similarity to known neuroactive substances positions it as a candidate for further exploration in the development of new neuropharmaceuticals aimed at treating neurological disorders.

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers such as thermal stability and mechanical strength.
  • Nanotechnology :
    • Research indicates potential applications in the development of nanomaterials, where its unique structure could contribute to the formation of nanoscale devices or materials with specific electronic properties.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDerivatives showed significant cytotoxicity against breast cancer cell lines.
Neuroactive CompoundExploration of structural analogs led to compounds with improved binding affinity to neurotransmitter receptors.
Polymer EnhancementIncorporation into polymer matrices resulted in improved thermal resistance and flexibility.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane (Target Compound) Iodomethyl, methoxy, two methyl groups ~294.1 (estimated) High molecular weight due to iodine; potential for nucleophilic substitution. -
2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane Methoxy, three methyl groups 168.3 Lacks iodine; used in fragrance synthesis (e.g., isobornyl methyl ether).
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one Chloride, ketone, two methyl groups 174.6 Reactive carbonyl group; synthesized via ozonolysis of methylene precursors.
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane (Camphene) Methylene, two methyl groups 136.2 Common monoterpene; foundational structure for derivatization.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane (Bornyl chloride) Chloride, three methyl groups 190.7 Bioactive intermediate; used in organic synthesis.
2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid Methylene, two methyl groups, carboxylic acid 180.2 Functionalized with a carboxylic acid; potential for salt formation.
Key Observations:
  • Iodine vs. Chlorine : The iodine atom in the target compound confers higher molecular weight and polarizability compared to chlorine analogs like bornyl chloride . Iodine’s larger atomic radius enhances its leaving-group ability in SN2 reactions.
  • Methoxy Group : The methoxy substituent in the target compound and 2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane introduces steric hindrance and electronic effects, influencing reactivity and stability.
  • Methylene vs. Iodomethyl : Camphene and related methylene derivatives lack halogen substituents, making them less reactive in substitution reactions but more volatile.

Physical Properties and Thermodynamics

Data from phase transition studies and molecular weight calculations reveal trends:

  • Vaporization Enthalpies : trans-2,3-Dimethylbicyclo[2.2.1]heptane exhibits a vaporization enthalpy of 39.3 kJ/mol at 360 K . The target compound’s iodine substituent likely reduces volatility and increases boiling point.
  • Molecular Weight: The iodine atom increases the target compound’s molecular weight (~294.1 g/mol) significantly compared to non-halogenated analogs like camphene (136.2 g/mol) .
  • Solubility : Methoxy and iodine groups enhance polarity, improving solubility in polar solvents relative to hydrocarbons like camphene.

Biological Activity

2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane, with the CAS number 1597053-05-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉IO, with a molecular weight of 294.17 g/mol. The compound features a bicyclic structure that is characteristic of many biologically active molecules.

Anticancer Properties

Research indicates that bicyclic compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of bicyclo[3.3.1]nonane have been reported to possess potent anticancer properties due to their structural similarities with natural products known for their therapeutic effects against various cancers .

The mechanism by which this compound exerts its biological effects may involve interaction with specific protein receptors or enzymes involved in cancer cell proliferation and survival pathways. The structural characteristics of bicyclic compounds often enable them to mimic natural ligands and interact effectively with biological targets .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of bicyclic compounds:

  • Study on Anticancer Activity : A study evaluated the anticancer effects of several bicyclic compounds, including derivatives similar to this compound, demonstrating significant inhibition of cancer cell lines in vitro .
  • Mechanistic Insights : Another study provided insights into the mechanism by which these compounds induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Biological Activities of Bicyclic Compounds

Compound NameActivity TypeTarget(s)Reference
This compoundAnticancerCancer cell lines
Bicyclo[3.3.1]nonane derivativesAnticancerVarious cancer targets
Indole alkaloidsAnticancerProtein receptors

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane?

Answer:
The synthesis typically involves functionalizing the bicyclo[2.2.1]heptane scaffold. A plausible route is:

Core scaffold preparation : Start with a 3,3-dimethylbicyclo[2.2.1]heptane derivative, such as camphene (2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) , and introduce methoxy and iodomethyl groups via nucleophilic substitution or radical iodination.

Iodination : Use iodine sources (e.g., NIS, I2\text{I}_2) under controlled conditions to avoid over-functionalization. Steric hindrance from the dimethyl groups may require elevated temperatures or catalysts .

Characterization : Validate intermediates via 1H^1\text{H}-NMR (e.g., methoxy singlet at ~3.3 ppm) and HRMS for molecular ion confirmation .

Basic: How can NMR spectroscopy distinguish stereoisomers or regioisomers of this compound?

Answer:

  • Stereochemical differentiation : The bicyclo[2.2.1]heptane scaffold exhibits distinct exo/endo configurations. For example, exo-substituents show upfield shifts in 1H^1\text{H}-NMR due to shielding effects from the bicyclic framework. Compare with reference data for exo-3,3-dimethylbicyclo[2.2.1]heptane derivatives (e.g., δ\delta-values in –10) .
  • Regioisomer identification : The iodomethyl group’s position (C2 vs. other carbons) can be confirmed via 13C^{13}\text{C}-NMR coupling patterns and DEPT experiments. Methoxy groups at C2 typically split adjacent protons into doublets .

Advanced: How to resolve contradictions in thermodynamic stability data during decomposition studies?

Answer:
Conflicting enthalpy values (e.g., ΔHvap\Delta H_{\text{vap}}) may arise from experimental conditions or isomer impurities. Mitigation strategies include:

Cross-validation : Use DSC (Differential Scanning Calorimetry) and vapor pressure measurements across multiple temperature ranges (e.g., 345–411 K) to assess consistency with literature values (e.g., ΔHvap=39.3kJ/mol\Delta H_{\text{vap}} = 39.3 \, \text{kJ/mol} for related bicyclic compounds) .

Isomer purity : Employ chiral GC or HPLC to verify stereochemical homogeneity, as impurities (e.g., endo vs. exo isomers) skew thermodynamic data .

Advanced: What computational methods are suitable for modeling the steric effects of the iodomethyl group?

Answer:

Conformational analysis : Use DFT (Density Functional Theory) with B3LYP/6-31G(d) basis sets to model the bicyclic scaffold. The iodomethyl group’s steric bulk can be quantified via NCI (Non-Covalent Interaction) plots to visualize van der Waals clashes .

Reactivity prediction : Compare activation energies for iodination pathways using transition-state modeling. Steric hindrance from 3,3-dimethyl groups may favor axial over equatorial substitution .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • HRMS : Confirm molecular formula (e.g., C10H17IO\text{C}_{10}\text{H}_{17}\text{IO}) with <2 ppm error .
  • IR spectroscopy : Look for C-I stretching (~500 cm1^{-1}) and methoxy C-O vibrations (~1100 cm1^{-1}) .
  • Elemental analysis : Validate iodine content (±0.3%) to rule out halogen loss during synthesis .

Advanced: How to optimize reaction conditions for stereoselective iodination?

Answer:

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity but may destabilize the bicyclic scaffold. Test solvent mixtures (e.g., DCM/THF) to balance reactivity and stability .

Catalytic systems : Use Lewis acids (e.g., ZnI2_2) to direct iodination to the less hindered exo position. Monitor regioselectivity via 1H^1\text{H}-NMR coupling constants .

Temperature control : Lower temperatures (-20°C to 0°C) favor kinetic over thermodynamic control, reducing side products .

Basic: How does the bicyclo[2.2.1]heptane framework influence the compound’s stability?

Answer:
The rigid bicyclic structure:

  • Enhances thermal stability : High ring strain energy (~25 kcal/mol for bicyclo[2.2.1]heptane) reduces decomposition rates compared to monocyclic analogs .
  • Limits conformational flexibility : Steric protection of the iodomethyl group by adjacent dimethyl substituents slows hydrolysis and oxidation .

Advanced: What strategies mitigate racemization during functionalization?

Answer:

Chiral auxiliaries : Introduce temporary directing groups (e.g., boronate esters) to enforce stereochemical retention during iodination .

Low-temperature quenching : Rapidly cool reaction mixtures post-functionalization to prevent epimerization .

Chiral chromatography : Use CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers for optical purity assessment .

Basic: What safety precautions are critical when handling this iodinated compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts .
  • Light sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodecomposition .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced: How to correlate phase transition data with molecular dynamics simulations?

Answer:

Parameterize force fields : Use OPLS-AA or CHARMM to model the bicyclic scaffold, adjusting torsional terms to match experimental TgT_g (glass transition) or ΔHfus\Delta H_{\text{fus}} values .

Validate with DSC : Compare simulated heat capacity curves with experimental DSC thermograms (e.g., melting endotherms at 92–98°C for related solids) .

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